2-(Allyloxy)benzohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

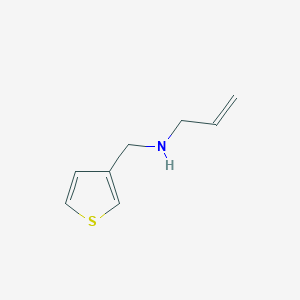

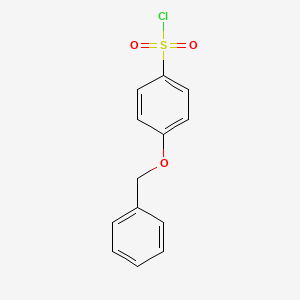

“2-(Allyloxy)benzohydrazide” is an organic compound with the molecular formula C10H12N2O2 . It has a molecular weight of 192.22 .

Molecular Structure Analysis

The molecular structure of “2-(Allyloxy)benzohydrazide” is represented by the InChI code: 1S/C10H12N2O2/c1-2-7-14-9-6-4-3-5-8(9)10(13)12-11/h2-6H,1,7,11H2,(H,12,13) .

Physical And Chemical Properties Analysis

“2-(Allyloxy)benzohydrazide” appears as a white crystalline or powder state . It has a molecular weight of 192.22 .

Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

- Synthesis of Novel Derivatives : 2-(Allyloxy)benzohydrazide derivatives have been synthesized and studied for various biological activities. For instance, derivatives with 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl] groups were found to exhibit significant analgesic, antifungal, antibacterial, and antiproliferative activities (Vijaya Raj et al., 2007).

- Antimicrobial and Anticancer Evaluation : Another study reported the synthesis and evaluation of 2/3-bromo-N'-(substituted benzylidene/3-phenylallylidene)benzohydrazides, demonstrating potent antimicrobial and anticancer properties. This highlights the potential of benzohydrazide derivatives in medicinal chemistry (Kumar et al., 2017).

Advanced Applications

- Alzheimer's Disease Research : Hydrazone derivatives of 2-(benzamido) benzohydrazide have been evaluated as potential agents against Alzheimer's disease. They exhibited significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), important targets in Alzheimer's therapy (Kausar et al., 2021).

- Cardioprotective Effects : A specific benzohydrazide derivative demonstrated protective effects against cardiac remodeling in myocardial infarction models. This suggests a potential application in cardiovascular therapy (Emna et al., 2020).

Material Science and Corrosion Inhibition

- Corrosion Inhibition : Benzohydrazide derivatives have been investigated for their role as corrosion inhibitors. They demonstrate strong protective abilities against corrosion in metals, which is crucial for industrial applications (Shahabi et al., 2019).

Miscellaneous Applications

- Organic Synthesis : The compound has been used in the synthesis of various organic compounds, demonstrating its versatility as a starting material or intermediate in organic synthesis processes (Das et al., 2011).

- Photophysical Properties : The study of luminescent organoboron compounds derived from salicylidenebenzohydrazide has shed light on their potential use in photophysical applications (Chan-Navarro et al., 2013).

Safety and Hazards

Propiedades

IUPAC Name |

2-prop-2-enoxybenzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-2-7-14-9-6-4-3-5-8(9)10(13)12-11/h2-6H,1,7,11H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMBKJYHONFLHFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=CC=C1C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20406520 |

Source

|

| Record name | 2-(ALLYLOXY)BENZOHYDRAZIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Allyloxy)benzohydrazide | |

CAS RN |

18167-41-4 |

Source

|

| Record name | 2-(ALLYLOXY)BENZOHYDRAZIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1335477.png)

![2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1335479.png)

![2-(2,5-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B1335480.png)

![2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1335482.png)

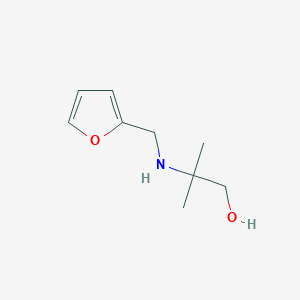

![2-[(2-Furylmethyl)amino]-1-butanol](/img/structure/B1335490.png)